4-Phenylnaphthalene-1-carboxylic acid
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Overview
Description
4-Phenylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C17H12O2 It is a derivative of naphthalene, featuring a phenyl group attached to the fourth position and a carboxylic acid group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylnaphthalene-1-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with naphthalene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones or phthalic acid derivatives.
Reduction: Formation of 4-phenylnaphthalen-1-ol or 4-phenylnaphthalen-1-aldehyde.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Phenylnaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl and naphthalene rings contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylnaphthalene: Lacks the carboxylic acid group, affecting its reactivity and applications.
Biphenyl-4-carboxylic acid: Similar structure but with two phenyl rings instead of a naphthalene ring.
Uniqueness
4-Phenylnaphthalene-1-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
94574-45-5 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-phenylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,(H,18,19) |
InChI Key |
WQYUKAOSCJPKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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